An In-Depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from structurally related compounds, established analytical methodologies, and computational predictions to offer a robust framework for its handling, characterization, and application. This document is intended to be a practical resource, detailing not only the predicted properties but also the experimental protocols necessary for their empirical determination and validation. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Introduction
3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline belongs to the substituted aniline class of compounds, which are pivotal scaffolds in the synthesis of a wide array of biologically active molecules. The unique arrangement of a dichlorinated aniline ring coupled with a methylpiperazine moiety suggests its potential as a versatile intermediate in the development of novel therapeutic agents. An understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing critical parameters such as solubility, membrane permeability, and target engagement. This guide will delve into the predicted physicochemical characteristics of this compound and provide detailed, field-proven methodologies for their experimental verification.
Chemical Identity and Structure
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IUPAC Name: 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline
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Molecular Formula: C₁₁H₁₅Cl₂N₃
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Molecular Weight: 260.17 g/mol [1]
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CAS Number: 1196155-43-6
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Canonical SMILES: CN1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl
Chemical Structure:
Caption: Chemical structure of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline. These values were generated using computational models and should be confirmed by experimental data.
| Property | Predicted Value |
| Melting Point | 135-145 °C |
| Boiling Point | 410-420 °C at 760 mmHg |
| Water Solubility | Low |
| logP (Octanol-Water Partition Coefficient) | 3.5 ± 0.5 |
| pKa (most basic) | 8.0 ± 0.5 (piperazine nitrogen) |
| pKa (most acidic) | 3.0 ± 0.5 (anilinic nitrogen) |
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.
Protocol: Capillary Melting Point Method
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Sample Preparation: Ensure the sample is a fine, dry powder.
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Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.
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Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.
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Validation: Perform the determination in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Rationale: Solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is a gold standard for determining thermodynamic solubility.
Protocol: Shake-Flask Method
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Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, DMSO).
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Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Validation: Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
Lipophilicity (logP) Determination
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.
Protocol: Shake-Flask Method
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.
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Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
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Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning between the two phases. Let the phases separate completely.
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Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.
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Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous]).
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Validation: Perform the experiment at three different starting concentrations to ensure the logP value is independent of concentration.
Acidity Constant (pKa) Determination
Rationale: The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding.
Protocol: Potentiometric Titration
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For a compound with multiple ionizable groups, multiple inflection points will be observed.
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Validation: Calibrate the pH meter with standard buffers before the experiment. Perform the titration in triplicate.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for assessing the purity of a compound and for its quantification in various matrices. A robust HPLC method is essential for quality control.
Protocol: Reversed-Phase HPLC
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Spectroscopic Analysis
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and purity of the compound.
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Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
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Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure.
Stability and Reactivity
Stability: Aromatic amines can be susceptible to oxidation, particularly when exposed to light and air. The presence of electron-donating groups, such as the amino group, can increase this susceptibility. The dichlorination of the aniline ring may offer some steric hindrance and electronic effects that influence stability. It is recommended to store 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline in a cool, dark place under an inert atmosphere.
Reactivity: The aniline nitrogen possesses a lone pair of electrons, making it nucleophilic and basic. It can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. The piperazine nitrogen is also basic and can be protonated or react with electrophiles.
Synthesis
A plausible synthetic route to 3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline involves the nucleophilic aromatic substitution of a suitable precursor, such as 1,2,4-trichloro-5-nitrobenzene, with N-methylpiperazine, followed by the reduction of the nitro group to an amine.
Caption: Plausible Synthetic Pathway.
Conclusion
References
- Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
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PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]
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Wikipedia. 3,5-Dichloroaniline. [Link]
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MolPort. 3,5-dichloro-4-[(4-propylpiperazin-1-yl)sulfonyl]aniline. [Link]
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PubChem. 3,5-Dichloroaniline. [Link]
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Chemicalize. Instant Cheminformatics Solutions. [Link]
